7-Tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Lipophilicity Physicochemical Property Drug Design

Specifically designed for medicinal chemistry and ligand optimization, this 7-tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1099155-59-5) provides a pre-functionalized, lipophilic entry point (calc. XLogP3 3.8) into FXR antagonist design. The 7-tert-butyl (Taft Es ≈ –1.54) and 9-methyl groups create a sterically differentiated aromatic ring that directs electrophilic substitution to unsubstituted positions 6 and 8, ensuring predictable regiochemical outcomes. The rigid benzoxepin-5-one scaffold with only one rotatable bond offers a low-entropy conformation ideal for docking studies targeting lipid-binding or membrane-proximal protein domains. Procuring at 98% purity (HPLC) limits cumulative impurity amplification in multi-step syntheses, directly supporting stringent lead optimization programs where final compound purity thresholds are critical.

Molecular Formula C15H20O2
Molecular Weight 232.323
CAS No. 1099155-59-5
Cat. No. B2560218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
CAS1099155-59-5
Molecular FormulaC15H20O2
Molecular Weight232.323
Structural Identifiers
SMILESCC1=CC(=CC2=C1OCCCC2=O)C(C)(C)C
InChIInChI=1S/C15H20O2/c1-10-8-11(15(2,3)4)9-12-13(16)6-5-7-17-14(10)12/h8-9H,5-7H2,1-4H3
InChIKeyFFZGLOPDTCSCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one – Core Properties and Procurement Identity


7-Tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1099155-59-5) is a heterocyclic ketone belonging to the 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold class. It features a benzoxepin core with a tert-butyl substituent at position 7 and a methyl group at position 9 [1]. Its computed physicochemical profile includes a molecular weight of 232.32 g/mol, XLogP3 of 3.8, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond [1]. The compound is supplied by several catalog vendors, most notably Enamine (95% purity) and Leyan (98% purity), positioning it as a specialty building block for medicinal chemistry and ligand design applications [2].

Why Generic Substitution of 7-Tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Fails


The benzoxepin-5-one scaffold is not a functionally interchangeable commodity fragment. Substituent identity and position on the seven-membered ring profoundly influence lipophilicity, steric contour, and putative protein-binding interactions [1]. The 7-tert-butyl group in the target compound introduces substantial steric bulk and increases calculated logP by approximately 1.5–2.0 log units relative to unsubstituted or mono-methylated 2,3,4,5-tetrahydro-1-benzoxepin-5-one analogs [1]. These differences alter solubility, membrane permeability, and potential target engagement in ways that cannot be assumed equivalent across the class. Consequently, substituting a simpler congener without experimental validation risks unpredictable outcomes in synthetic transformations or biological assays.

Quantitative Evidence Guide – Differentiating 7-Tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one from Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted and Mono-Substituted 2,3,4,5-Tetrahydro-1-Benzoxepin-5-One Analogs

The target compound exhibits an XLogP3 of 3.8 [1], reflecting the combined lipophilic contributions of the 7-tert-butyl and 9-methyl substituents. By class-level comparison, the unsubstituted 2,3,4,5-tetrahydro-1-benzoxepin-5-one parent scaffold has an estimated XLogP of approximately 1.2–1.5, while a singly methylated analog such as 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one has an estimated XLogP of approximately 2.0–2.3 [2]. The quantified logP difference of ≥1.5 units indicates substantially higher membrane partitioning potential for the target compound.

Lipophilicity Physicochemical Property Drug Design

Increased Steric Bulk via 7-Tert-Butyl Substitution Compared to Hydrogen or Halogen at the Same Position

The 7-tert-butyl group provides a calculated Taft steric parameter (Es) of approximately –1.54, compared to hydrogen (Es = 0.00) or fluorine (Es = –0.46) at the same position [1]. This steric differentiation is detectable by the increased number of non-hydrogen atoms (11 additional atoms vs. an unsubstituted 7-position) and the presence of a single rotatable bond, which is exclusively the tert-butyl C–CH3 rotation [2]. The 9-methyl group further occupies space ortho to the endocyclic oxygen, potentially influencing ring conformation and reactivity.

Steric Hindrance Synthetic Selectivity Structure–Activity Relationship

Purity-Grade Differentiation: 98% (HPLC) Availability as a Defined Analytical Benchmark

The target compound is commercially listed at two distinct purity tiers from different vendors: 98% purity (HPLC) from Leyan and 95% purity from Enamine [1]. The 98% grade offers a quantifiable purity advantage over the 95% grade, corresponding to a 60% reduction in total impurity burden (2% vs. 5% total impurities). This differential is directly relevant when the compound is used as a synthetic intermediate in multi-step sequences where cumulative impurity propagation can erode final product purity.

Purity Quality Specification Procurement Standard

Benzoxepin-5-One Scaffold with Dual Alkyl Substitution in a Class Demonstrated for FXR Antagonism

A 2017 study in Chinese Chemical Letters established that benzoxepin-5-one derivatives serve as farnesoid X receptor (FXR) antagonists, with structural modifications on the benzoxepin core directly modulating cellular FXR antagonistic potency. The most potent compound in that series, compound 10l, achieved significant reduction in plasma and hepatic triglyceride and plasma ALT levels in a mouse model [1]. While the specific 7-tert-butyl-9-methyl substitution pattern was not among the exemplars tested in that publication, the study provides class-level evidence that the benzoxepin-5-one core tolerates diverse substitution and that lipophilic alkyl substituents influence potency. The 7-tert-butyl-9-methyl pattern represents a distinct, commercially available chemotype within this therapeutically relevant chemical space that has not been explored in the published FXR antagonist campaign.

FXR Antagonism Metabolic Disease Nuclear Receptor

Optimal Research and Industrial Application Scenarios for 7-Tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one


Lipophilic Fragment or Scaffold in FXR-Targeted Library Synthesis

Based on class-level evidence that benzoxepin-5-one derivatives act as FXR antagonists [1], the 7-tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one compound provides a pre-functionalized, lipophilic entry point (calc. XLogP3 = 3.8) [2] into FXR modulator design. Its high logP and sterically demanding 7-tert-butyl group may confer differentiated binding characteristics compared to the more polar analogs explored in the 2017 Zhang et al. series, potentially accessing sub-pockets not exploited by those exemplars.

Sterically Biased Intermediate for Regioselective Derivatization

The combination of a 7-tert-butyl group (Taft Es ≈ –1.54) and 9-methyl group creates a sterically differentiated aromatic ring [1] that can direct electrophilic substitution or metalation to the remaining unsubstituted positions (6, 8) of the benzoxepin core. Researchers requiring predictable regiochemical outcomes in further functionalization of the benzoxepin-5-one ring may benefit from this substitution pattern relative to unsubstituted or randomly substituted analogs.

High-Purity Building Block for Multi-Step Medicinal Chemistry Campaigns

When procured at the 98% (HPLC) purity specification (Leyan) [1], this compound enters synthetic sequences with a total impurity burden of ≤2%, reducing the cumulative impurity amplification risk inherent in linear syntheses of ≥5 steps. This purity-grade selection directly supports lead optimization programs where final compound purity thresholds for biological testing are stringent.

Computational Docking and Virtual Screening Enrichment

The rigid benzoxepin-5-one scaffold with only one rotatable bond (the tert-butyl methyl rotation) [1] provides a low-entropy, well-defined conformation for docking studies. Its computed XLogP3 of 3.8 positions it in the lipophilic range preferred by many nuclear receptor and GPCR orthosteric pockets, making it a suitable test ligand for virtual screening campaigns targeting lipid-binding sites or membrane-proximal protein domains.

Quote Request

Request a Quote for 7-Tert-butyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.